molecular formula C12H13NOS B2476901 3-methoxy-N-(thiophen-2-ylmethyl)aniline CAS No. 1021084-66-1

3-methoxy-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B2476901
CAS No.: 1021084-66-1
M. Wt: 219.3
InChI Key: MUDIXRVXDSXRLV-UHFFFAOYSA-N
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Description

3-methoxy-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C12H13NOS It consists of a methoxy group attached to the benzene ring, an aniline group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and thiophen-2-ylmethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The thiophen-2-ylmethanol is first converted to thiophen-2-ylmethyl chloride using thionyl chloride. This intermediate is then reacted with 3-methoxyaniline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-methoxy-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(thiophen-3-ylmethyl)aniline
  • 3-methoxy-N-(furan-2-ylmethyl)aniline
  • 3-methoxy-N-(pyridin-2-ylmethyl)aniline

Uniqueness

3-methoxy-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different heterocyclic rings, such as furan or pyridine.

Properties

IUPAC Name

3-methoxy-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-14-11-5-2-4-10(8-11)13-9-12-6-3-7-15-12/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDIXRVXDSXRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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